3'-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone

Description

Properties

IUPAC Name |

[3-(thiomorpholin-4-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3NOS/c19-15-9-14(10-16(20)17(15)21)18(23)13-3-1-2-12(8-13)11-22-4-6-24-7-5-22/h1-3,8-10H,4-7,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWRBEALJMJOXMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=C(C(=C3)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643396 |

Source

|

| Record name | {3-[(Thiomorpholin-4-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898788-02-8 |

Source

|

| Record name | {3-[(Thiomorpholin-4-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3'-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone: A Molecule of Latent Potential

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide addresses the chemical entity 3'-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone. It is critical to note that as of the date of this publication, specific peer-reviewed literature detailing the synthesis, biological activity, and mechanism of action of this precise molecule is not extensively available. This guide has been constructed by leveraging established principles of medicinal chemistry and extrapolating from robust data on its core structural components: the benzophenone scaffold and the thiomorpholine moiety. The protocols and hypotheses presented herein are intended to serve as a foundational resource to stimulate and guide future research into this compound.

Part 1: Introduction and Core Structural Analysis

3'-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone (CAS No. 898788-02-8) is a synthetic organic compound with the molecular formula C₁₈H₁₆F₃NOS and a molecular weight of 351.39 g/mol .[1] Its structure is characterized by a central benzophenone core, which is a diaryl ketone known for its presence in numerous biologically active molecules.[2] This core is substituted with two key functionalities that are anticipated to significantly influence its physicochemical and pharmacological properties: a 3,4,5-trifluorophenyl ring and a 3'-(thiomorpholinomethyl) group.

The trifluoromethyl groups on one of the phenyl rings are expected to enhance the molecule's lipophilicity, which can improve its ability to cross cellular membranes.[3] The thiomorpholine ring, a sulfur-containing heterocycle, introduces a potential site for metabolic oxidation and can impart unique pharmacological properties.[3]

Physicochemical Properties Summary

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₆F₃NOS | [1] |

| Molecular Weight | 351.39 g/mol | [1] |

| CAS Number | 898788-02-8 | [1] |

| Appearance | (Predicted) White to off-white solid | General knowledge |

| Solubility | (Predicted) Soluble in organic solvents like DMSO, DMF, and chlorinated solvents | General knowledge |

| Stability | (Predicted) Stable under standard laboratory conditions; potential for oxidation at the sulfur atom | General knowledge |

Part 2: Prospective Synthesis and Characterization

While a specific, published synthetic route for 3'-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone has not been identified, a plausible and efficient synthesis can be conceptualized based on established organic chemistry reactions. The most logical approach would involve a two-step process: the synthesis of a suitable benzophenone precursor followed by the introduction of the thiomorpholine moiety.

Proposed Synthetic Pathway

A likely synthetic strategy would involve the Friedel-Crafts acylation of a substituted benzene with 3,4,5-trifluorobenzoyl chloride to form the benzophenone core, followed by functional group manipulation to introduce the thiomorpholinomethyl group.

Caption: Proposed synthetic pathway for 3'-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone.

Experimental Protocol: A Theoretical Approach

Step 1: Synthesis of 3'-(Bromomethyl)-3,4,5-trifluorobenzophenone

-

To a solution of 3-methyl-3,4,5-trifluorobenzophenone (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN).

-

Reflux the reaction mixture under inert atmosphere for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3'-(bromomethyl)-3,4,5-trifluorobenzophenone.

Step 2: Synthesis of 3'-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone

-

Dissolve 3'-(bromomethyl)-3,4,5-trifluorobenzophenone (1.0 eq) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Add thiomorpholine (1.2 eq) and a mild base like potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the final product by column chromatography or recrystallization to obtain 3'-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone.

Characterization Workflow

A newly synthesized batch of the target compound should be rigorously characterized to confirm its identity and purity.

Caption: Standard workflow for the characterization of a novel synthesized compound.

Part 3: Prospective Biological Activity and Mechanism of Action

The biological profile of 3'-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone is currently uncharacterized. However, based on the known activities of its constituent moieties, we can hypothesize potential therapeutic applications and mechanisms of action.

The Benzophenone Scaffold: A Privileged Structure

The benzophenone core is a well-established pharmacophore found in numerous compounds with a wide range of biological activities, including:

-

Anticancer: Many benzophenone derivatives have demonstrated cytotoxic effects against various cancer cell lines.

-

Anti-inflammatory: The scaffold is present in compounds that inhibit key inflammatory mediators.

-

Antimicrobial and Antiviral: Benzophenones have been investigated for their activity against various pathogens.[2]

The Thiomorpholine Moiety: A Modulator of Pharmacokinetics and Pharmacodynamics

The thiomorpholine ring is a versatile heterocyclic motif in medicinal chemistry. Its inclusion can influence a molecule's properties in several ways:

-

Improved Lipophilicity: The sulfur atom increases lipophilicity compared to its oxygen analog, morpholine, potentially enhancing membrane permeability.

-

Metabolic Handle: The sulfur atom can be oxidized in vivo to the corresponding sulfoxide and sulfone, which can modulate the compound's activity, solubility, and clearance rate.

-

Diverse Bioactivities: Thiomorpholine derivatives have been reported to possess antioxidant, hypolipidemic, antitubercular, and enzyme inhibitory activities.

Hypothesized Mechanism of Action: Kinase Inhibition

A significant number of kinase inhibitors incorporate a hinged binding motif, often involving a heterocyclic ring system. The thiomorpholine nitrogen of the target compound could potentially act as a hydrogen bond acceptor, interacting with the hinge region of a protein kinase. The benzophenone scaffold would occupy the hydrophobic pocket of the ATP-binding site.

Caption: A proposed workflow for the biological evaluation of 3'-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone.

Part 5: Conclusion and Future Directions

3'-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone represents an intriguing, yet underexplored, chemical entity. Its structure, combining the privileged benzophenone scaffold with a trifluoromethyl-substituted ring and a thiomorpholine moiety, suggests a high potential for biological activity. The lack of existing data presents a unique opportunity for novel research and discovery.

Future research should focus on:

-

Definitive Synthesis and Characterization: The proposed synthetic route should be executed, and the compound fully characterized to provide a verified reference standard.

-

Broad Biological Screening: A comprehensive screening campaign is necessary to uncover its potential therapeutic applications.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs will be crucial to optimize potency and selectivity for any identified biological targets.

This guide provides a foundational framework for initiating research into this promising molecule. The insights and protocols outlined herein are intended to accelerate the exploration of 3'-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone and unlock its potential contributions to the field of drug discovery.

References

- Dantu, K., & Shankaraiah, N. (2021). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, 12(10), 1636-1668.

Sources

3'-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone structure elucidation

When all pieces of evidence are in agreement and there are no conflicting data, the structure of 3'-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone can be considered unequivocally elucidated. Should any ambiguity remain, single-crystal X-ray diffraction would serve as the ultimate arbiter, providing a definitive 3D structure of the molecule in the solid state. [8][9][10]

References

-

Title: Fluorine-19 nuclear magnetic resonance spectroscopy Source: Wikipedia URL: [Link]

-

Title: NMR | Fluorine Spectroscopy Source: Oxford Instruments URL: [Link]

-

Title: Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives Source: ACS Combinatorial Science URL: [Link]

-

Title: Fluorine NMR Source: University of Leicester URL: [Link]

-

Title: Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different Source: Diva-portal.org URL: [Link]

-

Title: Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Thiomorpholine synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis Source: PubMed URL: [Link]

-

Title: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile Source: Journal of Chemical Reviews URL: [Link]

-

Title: Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry Source: MDPI URL: [Link]

-

Title: A powder X-ray diffraction method for detection of polyprenylated benzophenones in plant extracts associated with HPLC for quantitative analysis Source: PubMed URL: [Link]

-

Title: Absolute Structure Determination of Chiral Crystals Consisting of Achiral Benzophenone with Single-crystal X-ray Diffraction and Its Correlation with Solid-state Circular Dichroism Source: Chemistry Letters URL: [Link]

-

Title: Metastable β-phase of benzophenone: independent structure determinations via X-ray powder diffraction and single crystal studies Source: International Union of Crystallography (IUCr) URL: [Link]

-

Title: Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives Source: PubMed URL: [Link]

-

Title: Structure of benzophenone (top), as well as its synthesized derivatives Source: ResearchGate URL: [Link]

-

Title: Structural features of benzophenone derivatives and structure–activity... Source: ResearchGate URL: [Link]

-

Title: Metastable β-phase of benzophenone: independent structure determinations via X-ray powder diffraction and single crystal studies Source: ResearchGate URL: [Link]

-

Title: The structure of benzophenone and its derivatives Source: ResearchGate URL: [Link]

-

Title: Co-Crystallization and Structural Studies of Benzophenone Recognized by Positively Shifted ESPs of Perfluorinated β-Diketonate Complexes (M = Cu, Pd, Pt) Source: MDPI URL: [Link]

Sources

- 1. 3'-THIOMORPHOLINOMETHYL-3,4,5-TRIFLUOROBENZOPHENONE - Safety Data Sheet [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. jchemrev.com [jchemrev.com]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. NMR | Fluorine Spectroscopy [nmr.oxinst.com]

An In-depth Technical Guide to [3-(Thiomorpholinomethyl)phenyl]-(3,4,5-trifluorophenyl)methanone (CAS 898788-02-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the synthetic organic compound identified by CAS number 898788-02-8, [3-(Thiomorpholinomethyl)phenyl]-(3,4,5-trifluorophenyl)methanone. This guide consolidates available data on its chemical identity, physicochemical properties, safety, and handling. The structural features of this molecule, namely the benzophenone core, the trifluorinated phenyl ring, and the thiomorpholine moiety, suggest its potential relevance in medicinal chemistry and materials science. While detailed experimental data remains limited in publicly accessible literature, this guide synthesizes the existing information to support research and development activities.

Chemical Identity and Structure

The compound with CAS number 898788-02-8 is unequivocally identified as [3-(Thiomorpholinomethyl)phenyl]-(3,4,5-trifluorophenyl)methanone. It is crucial to note that some databases erroneously associate this CAS number with the drug Dabrafenib; this is incorrect.

-

IUPAC Name: [3-(Thiomorpholin-4-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone

-

Synonyms: 3'-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone

-

CAS Number: 898788-02-8

-

Molecular Formula: C₁₈H₁₆F₃NOS

-

Molecular Weight: 351.39 g/mol

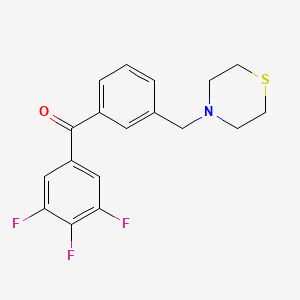

Chemical Structure

The molecular architecture is characterized by a central ketone group linking a 3-(thiomorpholinomethyl)phenyl substituent and a 3,4,5-trifluorophenyl ring.

[3-(thiomorpholin-4-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone characterization data

An In-depth Technical Guide to the Synthesis and Characterization of [3-(thiomorpholin-4-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone

Abstract: This technical guide outlines a comprehensive methodology for the synthesis and detailed characterization of the novel compound, [3-(thiomorpholin-4-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone. As a molecule of interest for researchers in drug development, particularly in kinase inhibitor and CNS-active agent discovery, a robust framework for its synthesis and analytical validation is critical. Due to the absence of extensive published characterization data for this specific molecule, this document provides a scientifically grounded, predictive guide based on established chemical principles and data from closely related structural analogs. We present a proposed synthetic pathway, detailed protocols for structural elucidation via Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), and a methodology for purity assessment using High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices is explained to provide field-proven insights for researchers, scientists, and drug development professionals.

Introduction and Rationale

The molecular architecture of [3-(thiomorpholin-4-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone combines several pharmacologically significant motifs. The trifluorophenyl ketone group is a known feature in various enzyme inhibitors, where it can act as a hydrogen bond acceptor and participate in dipole-dipole interactions. The thiomorpholine moiety, a bioisostere of morpholine, offers increased lipophilicity and potential for metabolic oxidation at the sulfur atom, which can be leveraged in prodrug strategies.[1] The meta-substituted benzylamine linkage provides a flexible scaffold for orienting these groups.

Given the interest in related structures, such as its morpholine analog (CAS 898792-34-2) and its constitutional isomer [4-(thiomorpholinomethyl)phenyl]-(3,4,5-trifluorophenyl)methanone (CAS 898783-26-1), a clear and validated protocol for the synthesis and characterization of the title compound is essential for advancing research in this area.[1][2] This guide serves as a self-validating system, detailing the necessary steps to synthesize, purify, and unequivocally confirm the identity of this target molecule.

Proposed Synthetic Pathway

The synthesis of the target compound can be efficiently achieved through a two-step process commencing with a Friedel-Crafts acylation, followed by a nucleophilic substitution. This pathway is logical and robust, utilizing commercially available starting materials.

Step 1: Friedel-Crafts Acylation The synthesis begins with the acylation of 3-bromobenzyl bromide with 3,4,5-trifluorobenzoyl chloride. Anhydrous aluminum chloride (AlCl₃) is the classic Lewis acid catalyst for this reaction, chosen for its efficacy in activating the acyl chloride for electrophilic aromatic substitution.

Step 2: Nucleophilic Substitution The resulting ketone intermediate, (3-bromophenyl)(3,4,5-trifluorophenyl)methanone, is then reacted with thiomorpholine. The thiomorpholine acts as a nucleophile, displacing the bromide on the benzylic carbon to form the final product. A non-nucleophilic base like potassium carbonate is included to neutralize the HBr generated in situ, driving the reaction to completion.

Caption: Proposed two-step synthesis of the target compound.

Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. Both ¹H and ¹³C NMR are required to confirm the connectivity and chemical environment of every atom in the molecule.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 10-15 mg of the purified compound in 0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its excellent solubilizing power for a broad range of organic compounds and its well-defined residual solvent peak for referencing.[3]

-

Instrument: Bruker Avance III 500 MHz spectrometer (or equivalent).

-

Data Acquisition: Record ¹H NMR, ¹³C NMR, and 2D correlation spectra (COSY, HSQC) at room temperature. Tetramethylsilane (TMS) is used as the internal standard (δ = 0.00 ppm).

Predicted NMR Data: The following table summarizes the expected chemical shifts (δ) for the target compound. These predictions are based on established substituent effects and data from analogous structures.

| Predicted ¹H NMR Data (500 MHz, CDCl₃) | Predicted ¹³C NMR Data (125 MHz, CDCl₃) |

| Chemical Shift (δ, ppm) | Assignment |

| 7.50-7.40 (m, 4H) | Aromatic-H |

| 7.30-7.20 (m, 2H) | Trifluorophenyl-H |

| 3.65 (s, 2H) | -CH₂-N |

| 2.70 (t, J=4.5 Hz, 4H) | N-(CH₂)₂ |

| 2.60 (t, J=4.5 Hz, 4H) | S-(CH₂)₂ |

Causality: The aromatic protons on the benzophenone core are expected between 7.20-7.50 ppm. The two protons on the trifluorophenyl ring will appear as a multiplet due to fluorine coupling. The benzylic methylene protons (-CH₂-N) are deshielded by the adjacent nitrogen and aromatic ring, predicted around 3.65 ppm as a sharp singlet. The four protons adjacent to the nitrogen in the thiomorpholine ring are expected at a slightly different chemical shift than the four protons adjacent to the sulfur, both appearing as triplets. In the ¹³C NMR, the carbonyl carbon is the most deshielded (~194 ppm). The carbons attached to fluorine will show characteristic large coupling constants (JC-F).

High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for unequivocally confirming the elemental composition of a new molecule. The high mass accuracy of techniques like Electrospray Ionization Time-of-Flight (ESI-TOF) allows for the determination of the molecular formula.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the compound in a 1:1 mixture of acetonitrile and water with 0.1% formic acid. Formic acid is added to promote protonation, facilitating the formation of the [M+H]⁺ ion.

-

Instrument: Agilent 6545 Q-TOF LC/MS (or equivalent).

-

Analysis: Infuse the sample directly into the ESI source in positive ion mode. Acquire data over a mass range of m/z 100-1000.

Expected Data:

-

Molecular Formula: C₁₈H₁₆F₃NOS

-

Calculated Exact Mass: 380.0959 for [M+H]⁺ (C₁₈H₁₇F₃NOS⁺)

-

Expected Observation: An ion peak at m/z ≈ 380.096 ± 0.005.

Predicted Fragmentation: Collision-induced dissociation (CID) of the parent ion would provide further structural confirmation. Key predicted fragmentations include the cleavage of the benzylic C-N bond.

Caption: Key predicted fragments in HRMS/MS analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of a synthesized compound. A reverse-phase method is typically suitable for a molecule with this polarity.

Experimental Protocol:

-

Instrument: Waters Alliance HPLC system with a 2998 Photodiode Array (PDA) Detector.

-

Column: C18 column (e.g., Waters SunFire C18, 4.6 x 150 mm, 5 µm). The C18 stationary phase provides excellent hydrophobic retention for the aromatic rings.

-

Mobile Phase: A gradient elution is recommended for optimal separation of potential impurities.

-

Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA).

-

Solvent B: Acetonitrile with 0.1% TFA.

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

-

-

Detection: Monitor at 254 nm, a wavelength where benzophenone derivatives typically show strong absorbance.

-

Result: A pure sample should yield a single major peak, ideally >98% by peak area integration.

Summary of Characterization Data

This section consolidates the expected analytical data that, when obtained experimentally, would serve to fully characterize and validate the structure and purity of [3-(thiomorpholin-4-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone.

| Technique | Parameter | Expected Result |

| Appearance | Physical State | Predicted to be an off-white to pale yellow solid. |

| ¹H NMR | Spectral Data | Consistent with predicted shifts and multiplicities in Table 1. |

| ¹³C NMR | Spectral Data | Consistent with predicted shifts in Table 1. |

| HRMS (ESI-TOF) | [M+H]⁺ | m/z = 380.0959 ± 5 ppm |

| HPLC | Purity (254 nm) | ≥ 98% |

Conclusion

This guide provides a robust and scientifically rigorous framework for the synthesis and comprehensive characterization of [3-(thiomorpholin-4-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone. By following the detailed protocols for synthesis, NMR spectroscopy, mass spectrometry, and HPLC, researchers can confidently prepare and validate this novel compound. The emphasis on the causality behind the chosen methods ensures that the protocols are not merely prescriptive but are understood within the context of modern analytical and synthetic chemistry, empowering researchers to adapt and troubleshoot as necessary.

References

-

MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Available at: [Link][1]

-

GlobalChemMall. [3-(morpholin-4-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone. Available at: [Link]

-

Fulmer, G. R., et al. (2010). Organometallics, 29(9), 2176–2179. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Available at: [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

An In-Depth Technical Guide to the Predicted Mechanism of Action for 3'-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates a predicted mechanism of action for the novel compound 3'-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone. Based on a comprehensive analysis of its structural components—the benzophenone core, the thiomorpholine moiety, and the trifluorinated phenyl ring—we hypothesize that this compound functions as a potent inhibitor of key oncogenic signaling pathways. The benzophenone scaffold is a well-established pharmacophore in numerous anticancer agents, while the trifluoromethyl groups are known to enhance metabolic stability and target affinity.[1][2] The inclusion of a thiomorpholine ring can further modulate the compound's pharmacokinetic and pharmacodynamic properties.[3] This document will explore the rationale behind the predicted mechanism, propose specific molecular targets, and provide a detailed roadmap for the experimental validation of these hypotheses.

Introduction and Structural Rationale

The pursuit of novel small-molecule inhibitors for cancer therapy is a cornerstone of modern drug discovery. The compound 3'-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone is a synthetic molecule that strategically combines three key structural motifs, each contributing to a predicted pharmacological profile with significant therapeutic potential.

-

The Benzophenone Scaffold: This diaryl ketone structure is a prevalent feature in a multitude of biologically active compounds, including those with demonstrated anticancer, anti-inflammatory, and antimicrobial properties.[4][5] Its rigid, yet conformationally adaptable, structure allows it to effectively interact with the binding sites of various biological targets. Notably, derivatives of benzophenone have been identified as inhibitors of critical cancer-related proteins and pathways.[6][7]

-

The Trifluorinated Phenyl Ring: The incorporation of trifluoromethyl (-CF3) groups is a widely employed strategy in medicinal chemistry to enhance a molecule's drug-like properties.[1] These groups can improve metabolic stability by blocking sites susceptible to enzymatic degradation, increase lipophilicity to enhance membrane permeability, and augment binding affinity to target proteins through favorable electrostatic and hydrophobic interactions.[1][2]

-

The Thiomorpholine Moiety: As a heterocyclic amine, the thiomorpholine ring offers several advantages. It can serve as a scaffold for further chemical modification, and the sulfur atom can increase lipophilicity and act as a "metabolically soft spot," allowing for predictable metabolism through oxidation.[3] The inclusion of this ring can influence the molecule's solubility, polarity, and overall pharmacokinetic profile.[8]

Given these structural features, we predict that 3'-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone is likely to exert its biological effects by targeting key nodes in cellular signaling pathways that are frequently dysregulated in cancer.

Predicted Mechanism of Action: Inhibition of Oncogenic Kinase Signaling

Our primary hypothesis is that 3'-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone functions as a kinase inhibitor . Protein kinases are crucial regulators of numerous cellular processes, and their aberrant activity is a hallmark of many cancers.[9] The benzophenone scaffold has been successfully utilized in the design of inhibitors for various kinases.[10]

A secondary, and potentially complementary, hypothesis is the inhibition of the STAT3 signaling pathway . Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide range of human tumors, promoting cell proliferation, survival, and angiogenesis.[11][12]

The following diagram illustrates the proposed signaling pathway and the predicted point of intervention for our compound of interest.

Caption: Predicted intervention points of the compound in oncogenic signaling.

Experimental Validation Roadmap

To rigorously test our hypothesis, a multi-tiered experimental approach is proposed. This roadmap is designed to first confirm the biological activity of the compound and then to systematically identify its molecular target and elucidate its mechanism of action.

Tier 1: In Vitro Profiling and Target Identification

The initial phase focuses on assessing the compound's anticancer activity across a panel of cancer cell lines and identifying its primary molecular target.

Objective: To determine the cytotoxic and anti-proliferative effects of the compound on various cancer cell lines.

Protocol:

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, U87 glioblastoma) in their recommended media.

-

Compound Treatment: Seed cells in 96-well plates and treat with a serial dilution of 3'-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone (e.g., from 0.01 µM to 100 µM) for 48-72 hours.

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. The viable cells will reduce MTT to formazan.

-

Data Analysis: Solubilize the formazan crystals and measure the absorbance at 570 nm. Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

| Cell Line | Predicted IC50 Range (µM) | Rationale |

| A549 (Lung) | 1 - 10 | High prevalence of KRAS mutations, downstream kinase signaling. |

| MCF-7 (Breast) | 1 - 15 | Estrogen receptor-positive, PI3K/AKT pathway often active. |

| U87 (Glioblastoma) | 0.5 - 8 | High dependence on multiple kinase signaling pathways. |

Objective: To screen the compound against a broad panel of kinases to identify potential targets.

Protocol:

-

Kinase Panel: Utilize a commercial kinase profiling service (e.g., Reaction Biology, Eurofins) to screen the compound at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of several hundred kinases.

-

Activity Measurement: Kinase activity is typically measured via radiometric assays (e.g., 33P-ATP incorporation) or fluorescence-based methods.

-

Hit Identification: Identify kinases whose activity is significantly inhibited (e.g., >50% inhibition) by the compound.

Objective: To determine if the compound directly inhibits STAT3 signaling.

Protocol:

-

STAT3 Reporter Assay: Transfect a suitable cell line (e.g., HEK293T) with a STAT3-responsive luciferase reporter construct.[13]

-

Stimulation and Treatment: Stimulate the cells with a known STAT3 activator (e.g., IL-6) in the presence of varying concentrations of the compound.

-

Luciferase Measurement: Measure luciferase activity to quantify the inhibition of STAT3-mediated transcription.

-

Western Blot Analysis: Treat cancer cells with the compound and an activator, then perform western blotting to assess the phosphorylation status of STAT3 (p-STAT3).

Tier 2: Mechanism of Action Elucidation

Once a primary target (or a small set of targets) is identified, the next phase is to validate this interaction and understand its downstream consequences.

Caption: A tiered workflow for validating the compound's mechanism of action.

Objective: To confirm direct inhibition of the identified target kinase(s) and determine the potency (IC50) and mode of inhibition.

Protocol:

-

Recombinant Kinase Assay: Use purified, recombinant target kinase in a cell-free system.

-

IC50 Determination: Measure kinase activity in the presence of a range of compound concentrations to determine the IC50 value.

-

Mechanism of Action Studies: Perform kinetic analyses by varying the concentrations of both the compound and ATP to determine if the inhibition is competitive, non-competitive, or uncompetitive.[14]

Objective: To confirm that the compound interacts with its intended target within a cellular context.

Protocol:

-

Western Blot Analysis: Treat cells with the compound and analyze the phosphorylation status of the direct downstream substrate of the target kinase. A decrease in phosphorylation indicates target engagement.

-

Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stabilization of a protein upon ligand binding. Increased thermal stability of the target kinase in the presence of the compound confirms direct interaction.

Objective: To investigate the effects of target inhibition on downstream signaling pathways.

Protocol:

-

Pathway-Focused Western Blotting: After treating cells with the compound, perform western blotting for key proteins in the relevant signaling cascade (e.g., p-AKT, p-ERK, p-S6K for kinase inhibitors; c-Myc, Cyclin D1 for STAT3 inhibitors).

-

Apoptosis and Cell Cycle Analysis: Use flow cytometry to analyze apoptosis (Annexin V/PI staining) and cell cycle distribution (propidium iodide staining) in treated cells.

Tier 3: In Vivo Efficacy Studies

The final phase of preclinical validation involves assessing the compound's therapeutic potential in a living organism.

Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in an animal model (e.g., mice).

Protocol:

-

Compound Administration: Administer the compound to mice via intravenous (IV) and oral (PO) routes.

-

Sample Collection: Collect blood samples at various time points.

-

LC-MS/MS Analysis: Analyze the concentration of the compound in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

PK Parameter Calculation: Determine key PK parameters such as half-life, clearance, volume of distribution, and oral bioavailability.

Objective: To assess the antitumor efficacy of the compound in a mouse model.

Protocol:

-

Tumor Implantation: Subcutaneously implant human cancer cells (selected from Tier 1 experiments) into immunocompromised mice.

-

Treatment: Once tumors reach a palpable size, randomize the mice into vehicle control and treatment groups. Administer the compound at a well-tolerated dose and schedule determined from PK and toxicity studies.

-

Efficacy Measurement: Measure tumor volume regularly. At the end of the study, excise tumors for weight measurement and further analysis (e.g., western blotting for target modulation).

Conclusion

The structural attributes of 3'-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone strongly suggest its potential as a novel anticancer agent, likely functioning through the inhibition of oncogenic signaling pathways such as those mediated by protein kinases or STAT3. The trifluorinated benzophenone core provides a robust scaffold for potent target interaction, while the thiomorpholine moiety offers avenues for optimizing its drug-like properties. The comprehensive experimental roadmap detailed in this guide provides a rigorous framework for validating these predictions, from initial in vitro screening to in vivo efficacy studies. Successful execution of these experiments will not only elucidate the precise mechanism of action but also establish a solid foundation for the further development of this promising compound as a potential therapeutic.

References

-

D. E. Levy and J. E. Darnell, Jr., "Stats: transcriptional control and biological impact," Nature Reviews Molecular Cell Biology, vol. 3, no. 9, pp. 651-662, 2002. Available: [Link]

-

SignalChem Biotech, "Lock and Key with SignalChem Biotech: Drug Discovery in Action," YouTube, Jan 23, 2024. Available: [Link]

-

P. A. Schwartz and D. S. L. Paweletz, "Scaffold-based design of kinase inhibitors for cancer therapy," Current Opinion in Chemical Biology, vol. 13, no. 3, pp. 297-302, 2009. Available: [Link]

-

S. R. Khan, et al., "Benzophenone: a ubiquitous scaffold in medicinal chemistry," RSC Medicinal Chemistry, vol. 12, no. 9, pp. 1476-1496, 2021. Available: [Link]

-

M. A. K. R. Khan, et al., "The Endocrine-Disrupting Chemical Benzophenone-3 in Concentrations Ranging from 0.001 to 10 µM Does Not Affect the Human Decidualization Process in an In Vitro Setting," International Journal of Molecular Sciences, vol. 26, no. 1, p. 9314, 2025. Available: [Link]

-

S. R. Khan, et al., "Benzophenone: a ubiquitous scaffold in medicinal chemistry," RSC Medicinal Chemistry, vol. 12, no. 9, pp. 1476-1496, 2021. Available: [Link]

-

L. Pearl, "Protein Kinase Regulation by the HSP90 Molecular Chaperone System," YouTube, Jul 28, 2022. Available: [Link]

-

S. A. Khanum, et al., "The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis," MedChemComm, vol. 6, no. 1, pp. 116-127, 2015. Available: [Link]

-

S. A. Khanum, et al., "The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis," MedChemComm, vol. 6, no. 1, pp. 116-127, 2015. Available: [Link]

-

Y. Wang, et al., "C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres," Nature Communications, vol. 13, no. 1, p. 5547, 2022. Available: [Link]

-

S. M. W. T. T. M. Rathnayake, et al., "Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors," PLoS One, vol. 11, no. 10, p. e0165158, 2016. Available: [Link]

-

S. Asirvatham, E. Thakor, and H. Jain, "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile," Journal of Chemical Reviews, vol. 3, no. 4, pp. 247-271, 2021. Available: [Link]

-

C. Lei, et al., "Synthesis and bioactivity investigation of benzophenone and its derivatives," RSC Advances, vol. 14, no. 27, pp. 20339-20350, 2024. Available: [Link]

-

S. K. Goel, et al., "Heat Shock Protein 90 and Role of Its Chemical Inhibitors in Treatment of Hematologic Malignancies," Journal of Hematology & Oncology, vol. 5, p. 57, 2012. Available: [Link]

-

A. C. H. Martin, et al., "Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index," Molecular & Cellular Proteomics, vol. 12, no. 10, pp. 2932-2943, 2013. Available: [Link]

-

S. K. Rastogi, et al., "Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases," Medicinal Research Reviews, vol. 40, no. 1, pp. 299-341, 2020. Available: [Link]

-

Y. Yang, et al., "Discovery of new benzensulfonamide derivatives as tripedal STAT3 inhibitors," European Journal of Medicinal Chemistry, vol. 151, pp. 539-551, 2018. Available: [Link]

-

S. Kim, et al., "Evaluation of the anti-androgenic and cytotoxic effects of benzophenone-3 in male Sprague-Dawley rats," Journal of Toxicologic Pathology, vol. 37, no. 2, pp. 125-133, 2024. Available: [Link]

-

BPS Bioscience, "STAT3 Reporter Kit (STAT3 Signaling Pathway)," BPS Bioscience, N.D. Available: [Link]

-

S. M. Roe, et al., "Structural basis for inhibition of the Hsp90 molecular chaperone by the antitumor antibiotics radicicol and geldanamycin," Journal of Medicinal Chemistry, vol. 42, no. 2, pp. 260-266, 1999. Available: [Link]

-

G. G. G. C. D. S. D. Santos, et al., "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design," Molecules, vol. 30, no. 9, p. 3009, 2025. Available: [Link]

-

J. Wang, et al., "Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning," Nature Machine Intelligence, vol. 6, no. 1, pp. 1-13, 2025. Available: [Link]

-

S. Asirvatham, E. Thakor, and H. Jain, "Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile," ResearchGate, Oct 2021. Available: [Link]

-

S. M. Roe, et al., "Structural basis for inhibition of the Hsp90 molecular chaperone by the antitumor antibiotics radicicol and geldanamycin," Journal of Medicinal Chemistry, vol. 42, no. 2, pp. 260-266, 1999. Available: [Link]

-

G. G. G. C. D. S. D. Santos, et al., "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design," ResearchGate, Jul 2025. Available: [Link]

-

S. H. Kim, et al., "Akt Cys-310-targeted Inhibition by Hydroxylated Benzene Derivatives Is Tightly Linked to Their Immunosuppressive Effects," The Journal of Biological Chemistry, vol. 284, no. 43, pp. 29634-29643, 2009. Available: [Link]

-

A. M. El-Gazzar, et al., "Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials," Antibiotics, vol. 12, no. 9, p. 1406, 2023. Available: [Link]

-

S. M. W. T. T. M. Rathnayake, et al., "Strategies and Approaches of Targeting STAT3 for Cancer Treatment," ACS Chemical Biology, vol. 11, no. 2, pp. 315-327, 2016. Available: [Link]

-

M. L. Brown, et al., "Assays for Identification of Hsp90 Inhibitors and Biochemical Methods for Discriminating their Mechanism of Action," Current Protocols in Pharmacology, Chapter 3, Unit 3.14, 2009. Available: [Link]

-

Hovione, "Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities," Hovione, Feb 15, 2024. Available: [Link]

-

Reaction Biology, "Step-by-Step Guide to Kinase Inhibitor Development," Reaction Biology, Jul 2, 2024. Available: [Link]

-

M. Zhang, et al., "Benzophenone-type ultraviolet filters inhibit human and rat placental 3β-hydroxysteroid dehydrogenases: Structure-activity relationship and in silico docking analysis," Chemosphere, vol. 326, p. 138448, 2023. Available: [Link]

-

M. G. Rowlands, et al., "Assays for HSP90 and inhibitors," Methods in Molecular Biology, vol. 284, pp. 119-136, 2004. Available: [Link]

-

M. S. Yar, et al., "Bioactivity of benzophenazine enaminone derivatives as inhibitors of ERK2 based on molecular docking and dynamics simulation studies," New Journal of Chemistry, vol. 44, no. 2, pp. 582-592, 2020. Available: [Link]

-

S. J. Lee, et al., "TCR signaling induces STAT3 phosphorylation to promote TH17 cell differentiation," iScience, vol. 27, no. 2, p. 108927, 2024. Available: [Link]

-

J. G. H. S. S. S. F. A. Sláma, et al., "Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry," Molbank, vol. 2024, no. 2, p. M1863, 2024. Available: [Link]

-

Selleck Chemicals, "STAT3 isoform specific inhibitor," Selleckchem, N.D. Available: [Link]

-

The Institute of Cancer Research, "AKT inhibitors: a new type of targeted cancer drug," The Institute of Cancer Research, May 12, 2022. Available: [Link]

-

Hovione, "Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities," Hovione, Feb 15, 2024. Available: [Link]

-

A. D. T. D. Ciulli, "Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation," Journal of the American Chemical Society, vol. 146, no. 1, pp. 1-13, 2026. Available: [Link]

-

A. K. K. K. P. P. S. S. Singh, et al., "A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules," Medicinal Research Reviews, vol. 39, no. 2, pp. 759-801, 2019. Available: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. jelsciences.com [jelsciences.com]

- 3. mdpi.com [mdpi.com]

- 4. Benzophenone: a ubiquitous scaffold in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 5. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bioactivity of benzophenazine enaminone derivatives as inhibitors of ERK2 based on molecular docking and dynamics simulation studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. reactionbiology.com [reactionbiology.com]

A Technical Guide to the Research Applications of 3'-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone: A Novel Scaffold for Chemical Biology and Drug Discovery

Abstract: 3'-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone is a sparsely documented compound featuring a unique combination of three key structural motifs: a photochemically active benzophenone core, an electron-withdrawing trifluorinated phenyl ring, and a drug-like thiomorpholinomethyl substituent.[1] This guide presents a hypothesis-driven exploration of its potential research applications, grounded in the established roles of its constituent chemical functionalities. We propose and detail experimental frameworks for investigating this molecule as a novel photosensitizer for photodynamic therapy (PDT), a versatile scaffold for the design of covalent inhibitors, and a candidate for kinase inhibitor development. This document is intended to serve as a technical resource for researchers in chemical biology, medicinal chemistry, and drug development, providing both the strategic rationale and detailed protocols to unlock the potential of this intriguing molecule.

Section 1: Molecular Profile and Physicochemical Properties

The structure of 3'-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone combines functionalities that suggest a rich potential for biological and chemical applications.

1.1 Chemical Structure and Core Components

-

Benzophenone Core: This diaryl ketone is a well-established chromophore and photosensitizer.[2][3] Upon absorption of UV light, it can undergo efficient intersystem crossing (ISC) to a long-lived triplet state, which can then transfer its energy to molecular oxygen to generate cytotoxic singlet oxygen (¹O₂).[4][5] This property is the foundation of its use in photodynamic therapy. Furthermore, the benzophenone scaffold is a "privileged structure" in medicinal chemistry, found in numerous bioactive natural products and synthetic drugs.[6]

-

3,4,5-Trifluorophenyl Group: The substitution of fluorine atoms on one of the phenyl rings significantly alters the molecule's electronic properties. Fluorine is highly electronegative, and the trifluoro substitution pattern makes this ring strongly electron-withdrawing. This can influence the photophysical properties of the benzophenone core, potentially affecting the energy levels of the excited states and the efficiency of intersystem crossing.[7] In a drug discovery context, fluorination is a common strategy to enhance metabolic stability and modulate binding affinity.

-

3'-Thiomorpholinomethyl Group: This substituent introduces several important features. The thiomorpholine ring is a sulfur-containing heterocycle that increases lipophilicity compared to its morpholine analog and provides a "metabolically soft spot" at the sulfur atom, which can be oxidized in vivo.[8] This reactivity can be harnessed for covalent drug design.[9] The entire group provides a flexible, basic handle that can engage in hydrogen bonding or ionic interactions with biological targets, and its presence diversifies the potential bioactivities of the scaffold.[10][11]

1.2 Predicted Physicochemical Data

While experimental data is limited, computational methods can predict key properties to guide initial experimental design.

| Property | Predicted Value | Significance for Research Applications |

| Molecular Formula | C₁₈H₁₆F₃NOS | Defines the exact composition.[1] |

| Molecular Weight | 351.39 g/mol | Relevant for mass spectrometry and molar concentration calculations.[1] |

| CAS Number | 898788-02-8 | Unique chemical identifier.[1] |

| Predicted logP | 3.5 - 4.5 | Suggests moderate lipophilicity, indicating potential for good membrane permeability but may require formulation for aqueous solubility. |

| Predicted pKa | 6.5 - 7.5 (Amine) | The thiomorpholine nitrogen is predicted to be protonated at physiological pH, which could facilitate interactions with acidic residues in protein binding pockets. |

1.3 Potential Synthetic Route

A plausible synthetic route can be hypothesized based on standard organic reactions, such as a Friedel-Crafts acylation followed by functionalization, providing a framework for its de novo synthesis in the lab.

Section 2: Application in Photodynamic Therapy (PDT)

2.1 Scientific Rationale

The core of our first hypothesis lies in the photosensitizing ability of the benzophenone scaffold.[2] PDT is a therapeutic modality that uses a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induce localized cell death.[12] The benzophenone moiety is known for its high ISC efficiency, a prerequisite for an effective Type II photosensitizer.[4] The trifluorophenyl group may further enhance these photophysical properties, while the thiomorpholinomethyl group could influence cellular uptake and subcellular localization, potentially targeting the photosensitizer to critical organelles like mitochondria or the endoplasmic reticulum.

2.2 Proposed Experimental Workflow

The investigation into the PDT potential of this compound would follow a two-stage process: photophysical characterization followed by in vitro efficacy studies.

***dot graph TD { graph [splines=ortho, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: Proposed workflow for evaluating the compound as a PDT agent.

2.3 Detailed Experimental Protocols

Protocol 2.3.1: Singlet Oxygen Quantum Yield (ΦΔ) Determination

This protocol uses a relative method, comparing the photosensitizing ability of the test compound to a known standard (e.g., benzophenone) by monitoring the degradation of a singlet oxygen chemical trap.[13]

-

Preparation: Prepare optically matched solutions (Absorbance ≈ 0.1 at the excitation wavelength) of the test compound and a reference photosensitizer (e.g., benzophenone, ΦΔ ≈ 0.3) in an appropriate solvent (e.g., acetonitrile).[13][14]

-

Trap Addition: To each solution, add a singlet oxygen trap, such as 1,3-diphenylisobenzofuran (DPBF), to a final concentration of ~50 µM.

-

Irradiation: Irradiate the solutions with a monochromatic light source (e.g., a 365 nm LED) while stirring.

-

Monitoring: At regular time intervals, measure the decrease in DPBF absorbance at its λ_max (~415 nm).

-

Calculation: The singlet oxygen quantum yield (ΦΔ_sample) is calculated from the slopes of the plots of ln(A₀/Aₜ) versus irradiation time, using the formula: ΦΔ_sample = ΦΔ_ref * (Slope_sample / Slope_ref)

Protocol 2.3.2: In Vitro Phototoxicity Assay

This protocol assesses the light-dependent cytotoxicity of the compound on a cancer cell line.[12][15]

-

Cell Seeding: Plate cancer cells (e.g., A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.[16]

-

Compound Incubation: Treat the cells with serial dilutions of the compound (e.g., 0.1 µM to 100 µM) and incubate for a defined period (e.g., 4-24 hours) in the dark.

-

Irradiation: Expose one set of plates to a light source (e.g., a blue light LED array at a dose of 5-20 J/cm²) while keeping a duplicate set in the dark.

-

Viability Assessment: After a further 24-48 hours of incubation, assess cell viability using a standard method such as the MTT or PrestoBlue assay.[17]

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for both the light-treated and dark-treated cells. A significant difference between the dark-IC50 and light-IC50 indicates phototoxic activity.

Section 3: Application as a Scaffold for Covalent Inhibitors

3.1 Scientific Rationale

Covalent inhibitors offer the advantages of increased potency, prolonged duration of action, and high ligand efficiency. The thiomorpholine moiety presents a latent reactive handle. The sulfur atom is a "soft" nucleophile and can be a target for oxidation to a more reactive sulfoxide or sulfone.[8] Alternatively, the entire thiomorpholinomethyl group could be designed as a leaving group following an initial non-covalent binding event, enabling a nucleophilic residue (e.g., Cysteine) in the target protein to attack and form a covalent bond. This strategy is particularly relevant for targeting non-catalytic or shallow binding sites.

3.2 Proposed Experimental Workflow

The workflow for validating the compound as a covalent inhibitor scaffold involves confirming the covalent binding event and identifying the site of modification.

***dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=1.0, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: Workflow for confirming covalent modification of a target protein.

3.3 Detailed Experimental Protocols

Protocol 3.3.1: Intact Protein Mass Spectrometry Analysis

This protocol provides the initial evidence of a covalent interaction by detecting an increase in the protein's mass corresponding to the molecular weight of the compound.[18]

-

Incubation: Incubate the target protein (e.g., 5-10 µM) with an excess of the compound (e.g., 50-100 µM) in a suitable buffer at room temperature for various time points (e.g., 0, 1, 4, 24 hours).

-

Sample Cleanup: Remove excess, unbound compound using a desalting column or buffer exchange spin column.

-

LC-MS Analysis: Analyze the protein sample via liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Data Deconvolution: Deconvolute the resulting mass spectrum to determine the mass of the intact protein. A mass shift equal to the molecular weight of the compound (351.39 Da) confirms covalent adduct formation.[19]

Protocol 3.3.2: Peptide Mapping by LC-MS/MS

Once covalent binding is confirmed, this protocol identifies the specific amino acid residue that has been modified.[19][20]

-

Adduct Formation: Prepare the protein-compound adduct as described in Protocol 3.3.1.

-

Denaturation and Reduction/Alkylation: Denature the protein (e.g., with urea), reduce disulfide bonds (with DTT), and alkylate free cysteines (with iodoacetamide) that did not react with the compound.

-

Proteolytic Digestion: Digest the protein into smaller peptides using a protease like trypsin.

-

LC-MS/MS Analysis: Separate the peptides by reverse-phase liquid chromatography and analyze them using tandem mass spectrometry (MS/MS).

-

Database Searching: Search the MS/MS data against the protein's sequence using software that allows for variable modifications. The search should identify a peptide whose mass is increased by the mass of the compound, and the MS/MS fragmentation pattern will pinpoint the exact modified residue.[21]

Section 4: Application in Kinase Inhibitor Design

4.1 Scientific Rationale

Protein kinases are a major class of drug targets, particularly in oncology.[22] The benzophenone scaffold itself is present in molecules with kinase inhibitory activity.[6][23] The structure of 3'-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone is analogous to some Type I kinase inhibitors. We hypothesize that the trifluorophenyl ring could occupy the hydrophobic region of the ATP binding site, the central carbonyl could act as a hinge-binding hydrogen bond acceptor, and the flexible thiomorpholinomethyl group could extend towards the solvent-exposed region, providing a vector for further optimization.

4.2 Proposed Experimental Workflow

A straightforward approach to test this hypothesis is to screen the compound against a panel of kinases and then validate any hits.

Caption: Kinase inhibitor screening and validation workflow.

4.3 Detailed Experimental Protocol

Protocol 4.3.1: ADP-Glo™ Kinase Assay for IC50 Determination

The ADP-Glo™ assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[24][25] It is a gold-standard method for determining inhibitor potency.

-

Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction including the kinase, its specific substrate, and ATP at its Kₘ concentration. Add the test compound in a series of 10-point, 3-fold dilutions (e.g., from 100 µM to 5 nM).[26]

-

Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[27]

-

ADP to ATP Conversion: Add the Kinase Detection Reagent to convert the ADP produced into ATP and simultaneously catalyze a luciferase/luciferin reaction. Incubate for 30-60 minutes.

-

Luminescence Reading: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Section 5: Summary and Future Directions

3'-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone represents a molecule of significant untapped potential. Its composite structure, drawing from the established utility of benzophenones, thiomorpholines, and strategic fluorination, provides a strong rationale for its investigation across multiple cutting-edge research areas. This guide has outlined three primary avenues of exploration: photodynamic therapy, covalent inhibitor design, and kinase inhibition. The detailed, field-standard protocols provided herein offer a clear and actionable roadmap for researchers to validate these hypotheses.

Future work should focus on the modular synthesis of an analog library. Systematic modification of each of the three core components—altering the substitution pattern on the phenyl rings, replacing the thiomorpholine with other heterocycles, and modifying the ketone linker—will be crucial for developing structure-activity relationships (SAR) and optimizing this scaffold for a specific therapeutic application.

References

-

Bas, E. E., Ulukan, P., Monari, A., Aviyente, V., & Catak, S. (2022). Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure. The Journal of Physical Chemistry A, 126(3), 473–484. [Link]

-

Rekka, E. A., Chryselis, M., Vetsiou, E., & Kourounakis, A. P. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Archiv der Pharmazie, 348(8), 555–564. [Link]

-

Cawood, E. E., Chen, B., Farr, T. D., & Wilson, M. R. (2016). Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules. Journal of Visualized Experiments, (115). [Link]

-

Austin, E., & Jagdeo, J. (2018). An In Vitro Approach to Photodynamic Therapy. Journal of Visualized Experiments, (138). [Link]

-

Yuan, Y., Zhang, R., Zheng, S., & Zhang, H. (2021). Phototherapeutic applications of benzophenone-containing NIR-emitting photosensitizers based on different receptor modulations. Journal of Materials Chemistry B, 9(28), 5649-5657. [Link]

-

Akhtar, M. J., Al-Masoudi, N. A., & Al-Soud, Y. A. (2021). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, 12(9), 1436–1457. [Link]

-

Bas, E. E., Ulukan, P., Monari, A., Aviyente, V., & Catak, S. (2022). Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure. Journal of Physical Chemistry A, 126(3), 473-484. [Link]

-

Rieke Metals. (n.d.). 3'-thiomorpholinomethyl-3,4,5-trifluorobenzophenone. [Link]

-

Kappe, C. O., & Murphree, S. S. (2018). Benzophenone as a Cheap and Effective Photosensitizer for the Photocatalytic Synthesis of Dimethyl Cubane-1,4-dicarboxylate. ResearchGate. [Link]

-

Nonell, S., & Flors, C. (Eds.). (2016). Singlet Oxygen: Applications in Biosciences and Nanosciences. Royal Society of Chemistry. [Link]

-

Gao, C., Liu, C., & Zhang, Y. (2023). The importance of sulfur-containing motifs in drug design and discovery. ResearchGate. [Link]

-

Emery Pharma. (n.d.). Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. [Link]

-

Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-267. [Link]

-

JoVE. (2023). In Vitro Phototoxicity Assay: A PDT-based Method to Evaluate the Phototoxic Potential of a Photosensitizer in Lung Cancer Cells. [Link]

-

Bas, E. E., Ulukan, P., Monari, A., Aviyente, V., & Catak, S. (2022). Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure. ResearchGate. [Link]

-

Juzeniene, A., & Moan, J. (2007). Photosensitizing properties of compounds related to benzophenone. Journal of Photochemistry and Photobiology B: Biology, 86(2), 119-125. [Link]

-

Austin, E., & Jagdeo, J. (2018). An In Vitro Approach to Photodynamic Therapy. PubMed. [Link]

-

BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. [Link]

-

Lhiaubet-Vallet, V., & Miranda, M. A. (2021). Singlet Oxygen Quantum Yields in Environmental Waters. Chemical Reviews, 121(10), 5851-5887. [Link]

-

Nuvisan. (n.d.). Tailored mass spectrometry solutions for advanced protein science. [Link]

-

Kneller, D. W., Phillips, G., O'Neill, H. M., & Coates, L. (2026). Impact of Single Halogen Atom Substitutions on Antiviral Profile of Inhibitors Targeting SARS-CoV-2 Main Protease. ACS Omega. [Link]

-

Willems, S., Edfeldt, F., & van der Vlag, R. (2021). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 26(16), 4983. [Link]

-

Montanaro, S., & Scaiano, J. C. (2003). Photophysics and photochemistry of fluoroquinolones. Chemical Society Reviews, 32(6), 349-361. [Link]

-

Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. [Link]

-

Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development, 20(1), 79-86. [Link]

-

Wilkinson, F., Helman, W. P., & Ross, A. B. (1995). Quantum Yields for the Photosensitized Formation of the Lowest Electronically Excited Singlet State of Molecular Oxygen in Solution. Journal of Physical and Chemical Reference Data, 24(2), 663-1021. [Link]

-

Hlobilova, I., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molecules, 29(5), 1104. [Link]

-

Bas, E. E., Ulukan, P., Monari, A., Aviyente, V., & Catak, S. (2022). Photophysical Properties of Benzophenone Based TADF Emitters in Relation to Their Molecular Structure. ResearchGate. [Link]

-

University of North Texas. (n.d.). Singlet O2 Quantum Yield. [Link]

-

JoVE Science Education Database. (2022). Photodynamic Therapy: In vitro Approach | Protocol Preview. [Link]

-

Ambit. (2023). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. MDPI. [Link]

-

News-Medical.Net. (2025). Using mass spectrometry chemoproteomics to advance covalent drug development. [Link]

-

Kamal, A., et al. (2018). The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. MedChemComm, 9(5), 845-855. [Link]

-

Yuan, Y., et al. (2025). Feasibility Study on Quantitative Measurements of Singlet Oxygen Generation Using Singlet Oxygen Sensor Green. ResearchGate. [Link]

-

Kumar, R., et al. (2021). Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. PubMed Central. [Link]

-

ResearchGate. (n.d.). Figure 2. Various approaches for synthesis of morpholine The various... [Link]

-

ResearchGate. (2025). A Survey of the Role of Noncovalent Sulfur Interactions in Drug Design. [Link]

-

Lhiaubet-Vallet, V., & Miranda, M. A. (2009). Photosensitizing drugs containing the benzophenone chromophore. Photochemistry and Photobiology, 85(5), 1041-1049. [Link]

-

Li, Y., et al. (2017). The application of sulfur-containing peptides in drug discovery. Current Medicinal Chemistry, 24(28), 3043-3060. [Link]

Sources

- 1. 3'-thiomorpholinomethyl-3,4,5-trifluorobenzophenone | #6125-0700-61 | Rieke Metals Products & Services [riekemetals.com]

- 2. Photosensitizing properties of compounds related to benzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Photophysics and photochemistry of fluoroquinolones - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jchemrev.com [jchemrev.com]

- 12. An In Vitro Approach to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. lirias.kuleuven.be [lirias.kuleuven.be]

- 15. In Vitro Phototoxicity Assay: A PDT-based Method to Evaluate the Phototoxic Potential of a Photosensitizer in Lung Cancer Cells [jove.com]

- 16. youtube.com [youtube.com]

- 17. Cell Viability Assay Protocols | Thermo Fisher Scientific - JP [thermofisher.com]

- 18. mdpi.com [mdpi.com]

- 19. emerypharma.com [emerypharma.com]

- 20. Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 25. promega.com [promega.com]

- 26. promega.com [promega.com]

- 27. bmglabtech.com [bmglabtech.com]

An In-Depth Technical Guide to the Safe Handling of Fluorinated Benzophenones

Introduction: The Dual Nature of Fluorinated Benzophenones

Fluorinated benzophenones represent a pivotal class of aromatic ketones widely employed by researchers in drug development and organic synthesis. Their utility stems from the unique properties imparted by fluorine substitution, which can enhance photostability, modulate electronic properties, and improve metabolic resistance in pharmaceutical candidates.[1][2] These compounds are frequently used as photoinitiators, fragrance enhancers, and key intermediates in the synthesis of more complex molecules, including pharmaceuticals like antihistamines and insecticides.[3]

However, the very characteristics that make them valuable—their reactivity and ability to interact with light—also necessitate a rigorous and informed approach to their handling. Benzophenone and its derivatives are well-documented photosensitizing agents, capable of inducing phototoxic and, in some cases, photoallergic reactions.[4][5][6] Dermal exposure has been linked to skin irritation and dermatitis.[7] Therefore, a comprehensive understanding of their hazards is not merely a regulatory formality but a prerequisite for safe and effective research.

This guide provides an in-depth framework for the safe handling of fluorinated benzophenones, grounded in the principles of risk assessment, hazard control, and emergency preparedness. It is designed for the professional scientist who understands that robust safety protocols are integral to scientific integrity.

Section 1: Hazard Identification and Risk Assessment

The foundation of laboratory safety is a thorough understanding of the materials in use. For fluorinated benzophenones, the risks can be categorized into chemical, phototoxic, and physical hazards.

Chemical and Toxicological Profile

Most fluorinated benzophenones are stable, crystalline solids at room temperature. The primary routes of exposure are inhalation of dust, skin contact, and eye contact.

-

Irritation: Safety Data Sheets (SDS) for common derivatives like 4-Fluorobenzophenone and 4,4'-Difluorobenzophenone consistently classify them as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[8][9][10][11]

-

Sensitization: While specific data on all fluorinated variants is limited, the benzophenone core structure is known to act as a sensitizer. A sensitizer is a substance that can trigger an allergic reaction after repeated exposure, which can manifest as rashes or even severe respiratory symptoms.[12][13][14] Once an individual is sensitized, even minuscule exposures can provoke a significant reaction.[12]

-

Systemic Effects: Chronic exposure studies on the parent compound, benzophenone, have identified the liver and kidneys as primary target organs in animal models, leading to effects like hepatocellular hypertrophy and renal nephropathy.[3][15] While fluorination can alter metabolic pathways, it is prudent to assume similar target organ toxicity until proven otherwise.

The Phototoxicity Hazard

Benzophenones are potent photosensitizers.[4][5] Upon absorption of UV light, the benzophenone chromophore can transition to an excited triplet state. This high-energy state can then transfer energy to molecular oxygen, generating reactive oxygen species (ROS) that are damaging to biological tissues.[4][6] This mechanism is the basis for their phototoxic effects.[4][5][6] For laboratory personnel, this means that skin contaminated with even a small, unnoticeable amount of a fluorinated benzophenone could experience a severe, sunburn-like reaction upon subsequent exposure to sunlight or other UV sources.

A Framework for Risk Assessment

A formal risk assessment should precede any new experimental protocol. The causality is simple: you cannot control a risk you have not identified. This process involves evaluating the inherent hazards of the chemical against the specifics of its intended use.

Caption: A systematic workflow for laboratory risk assessment.

Section 2: The Hierarchy of Controls: From Engineering to PPE

Effective safety relies on a multi-layered defense strategy known as the hierarchy of controls. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the implementation of such controls to protect workers from hazardous chemicals.[16][17][18]

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can contact the worker. They are the most effective control measure.

-

Chemical Fume Hoods: All weighing, transferring, and reaction setup operations involving fluorinated benzophenones as powders or in volatile solvents must be conducted inside a certified chemical fume hood.[12][13][14] This is non-negotiable. A fume hood contains dusts and vapors, preventing inhalation, which is a primary exposure route.[8][10][11] The proper functioning of the hood must be verified before each use.

-

Ventilation: General laboratory ventilation should ensure adequate air changes to prevent the accumulation of fugitive emissions.

Administrative Controls: Standardizing Safe Practices

These are the work practices and procedures that reduce the duration, frequency, and severity of exposure.

-

Chemical Hygiene Plan (CHP): As required by OSHA, every laboratory must have a written CHP.[16][17] This plan must outline specific procedures and policies for protecting workers, including special precautions for particularly hazardous substances.[17]

-

Designated Areas: Establish designated areas for working with photosensitizing agents. These areas should be clearly marked, and access should be restricted.

-

Light Control: When working with these compounds, minimize exposure to ambient and direct light where possible. Use amber or opaque containers for storage and transport.[19] Covering solutions with aluminum foil is a simple but effective practice.[19]

Personal Protective Equipment (PPE): The Final Barrier

PPE is the last line of defense and must be used in conjunction with, not as a substitute for, engineering and administrative controls.

-

Eye and Face Protection: Safety glasses with side shields are mandatory at a minimum. When there is a risk of splashing, chemical splash goggles and a face shield must be worn.[13]

-

Lab Coats: A flame-resistant lab coat that covers the arms should be worn and kept fully fastened.

-

Gloves: Glove selection is critical. Nitrile gloves provide good general protection against many chemicals and are suitable for short-term splash protection against many organic solvents.[20][21] However, they offer poor resistance to certain solvents like ketones and halogenated hydrocarbons.[20][22] Always consult a glove compatibility chart and the chemical's SDS. If gloves become contaminated, they must be removed and replaced immediately to avoid breakthrough.[20]

Table 1: Hazard Summary for Common Fluorinated Benzophenones

| Compound | CAS Number | GHS Pictograms | Hazard Statements |

| 4-Fluorobenzophenone | 345-83-5 | H315: Causes skin irritation[8][9][11]H319: Causes serious eye irritation[8][9][11]H335: May cause respiratory irritation[8][11] | |

| 4,4'-Difluorobenzophenone | 345-92-6 | H315: Causes skin irritation[10]H319: Causes serious eye irritation[10]H335: May cause respiratory irritation[10]H411: Toxic to aquatic life with long lasting effects[10] |

Section 3: Standard Operating Procedures (SOPs)

The following protocols are self-validating systems designed to minimize exposure at each step.

Protocol: Weighing and Transferring Solid Fluorinated Benzophenones

-